Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate is a complex heterocyclic compound featuring a hybrid structure of pyridine, dihydropyridinone, and piperidine moieties. Its molecular architecture includes:
- A 2-oxo-1,2-dihydropyridine core substituted with a 4-hydroxy group, a 6-methyl group, and a 2-methoxyethyl chain at position 1.
- A pyridin-2-yl group linked via a methylene bridge to the dihydropyridinone ring.
For example, details the synthesis of ethyl piperidine carboxylate derivatives via hydroxylamine-mediated oximation and hydrogenation steps, which could parallel strategies for constructing the target compound’s dihydropyridinone and piperidine components .
Properties
IUPAC Name |
ethyl 1-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-2-ylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-4-31-23(29)17-8-11-25(12-9-17)21(18-7-5-6-10-24-18)20-19(27)15-16(2)26(22(20)28)13-14-30-3/h5-7,10,15,17,21,27H,4,8-9,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJMHYAVAPOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=N2)C3=C(C=C(N(C3=O)CCOC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate is a complex organic compound that exhibits significant potential in various biological applications. Its unique structure, characterized by a piperidine ring and dihydropyridine moiety, suggests promising pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H30N4O5
- Molecular Weight : 430.5 g/mol
- Key Functional Groups : Hydroxy, methoxy, carboxylate, and piperidine
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O5 |
| Molecular Weight | 430.5 g/mol |
| Key Features | Piperidine ring, dihydropyridine structure |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Neuropharmacological Effects : The presence of the dihydropyridine structure suggests potential interactions with calcium channels, which are crucial in neurotransmitter release and neuronal excitability. Studies indicate that derivatives of dihydropyridines can act as calcium channel blockers, impacting neurological conditions such as epilepsy and neuropathic pain .
- Antioxidant Properties : Compounds with hydroxyl groups often exhibit antioxidant activity. The hydroxyl group in this compound may contribute to scavenging free radicals, thereby protecting cells from oxidative stress .
- Antimicrobial Activity : Preliminary evaluations suggest that related compounds exhibit antimicrobial properties against various pathogens. The piperidine moiety is known for enhancing the bioactivity of antimicrobial agents .
Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds in models of ischemic brain injury. Results indicated that these compounds could significantly reduce neuronal death and improve functional recovery post-injury .
Antimicrobial Activity
Research on related pyridine derivatives demonstrated antibacterial efficacy against Gram-positive bacteria. The incorporation of various functional groups enhanced the activity against resistant strains .
Antioxidant Activity
In vitro assays showed that compounds with a similar structure exhibited significant antioxidant activity, reducing oxidative stress markers in cellular models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other pyridine- and piperidine-based derivatives enable comparative analysis of physicochemical properties, bioactivity, and synthetic complexity. Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Key Research Findings
Antioxidant Activity: Bromine- and methoxy-substituted pyridinones (e.g., ) exhibit superior radical scavenging compared to the target compound’s hydroxy/methoxyethyl substituents, suggesting electron-withdrawing groups enhance antioxidant efficacy .
Bioavailability : The 2-methoxyethyl chain in the target compound may improve aqueous solubility relative to purely aromatic analogs (e.g., ), though this requires experimental validation .
Synthetic Complexity : The target compound’s multiple stereocenters and functional groups (e.g., hydroxyl, carboxylate) necessitate advanced purification techniques, such as flash chromatography (used in for isolating diastereomers) .
Biological Targets : Molecular docking studies on pyridin-2(1H)-one derivatives () reveal strong binding to enzymes like cyclooxygenase-2, implying the target compound may share similar therapeutic targets .
Q & A
Q. What mechanistic insights can be gained from substituent modifications?
- Methodological Answer :
- SAR Studies : Synthesize analogs with methoxyethyl replaced by ethoxyethyl or pyridinyl substituted with methyl groups. Compare IC values in target assays (see for analog design principles) .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and crystallography data for conformational isomers?
Q. Why might HPLC purity assays conflict with elemental analysis results?
- Methodological Answer :
- Impurity Profiling : Use LC-HRMS to detect non-UV-active impurities (e.g., inorganic salts).
- Elemental Analysis : Confirm stoichiometry of C, H, N. Discrepancies may indicate residual solvents or metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
